2-(4-CHLOROPHENOXY)-N-[2-(DIETHYLAMINO)ETHYL]ACETAMIDE MONOHYDROCHLORIDE
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Overview
Description
2-(4-CHLOROPHENOXY)-N-[2-(DIETHYLAMINO)ETHYL]ACETAMIDE MONOHYDROCHLORIDE is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenoxy group and a diethylaminoethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENOXY)-N-[2-(DIETHYLAMINO)ETHYL]ACETAMIDE MONOHYDROCHLORIDE typically involves the following steps:
Etherification: The initial step involves the etherification of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyacetic acid.
Amidation: The 4-chlorophenoxyacetic acid is then reacted with diethylaminoethylamine under suitable conditions to form the desired amide.
Hydrochloride Formation: The final step involves the conversion of the amide to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENOXY)-N-[2-(DIETHYLAMINO)ETHYL]ACETAMIDE MONOHYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorophenoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(4-CHLOROPHENOXY)-N-[2-(DIETHYLAMINO)ETHYL]ACETAMIDE MONOHYDROCHLORIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound may be used in studies involving cellular processes and biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENOXY)-N-[2-(DIETHYLAMINO)ETHYL]ACETAMIDE MONOHYDROCHLORIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)acetic acid: Shares the chlorophenoxy group but lacks the diethylaminoethyl moiety.
N-(2-(Diethylamino)ethyl)acetamide: Contains the diethylaminoethyl group but lacks the chlorophenoxy group.
Uniqueness
2-(4-CHLOROPHENOXY)-N-[2-(DIETHYLAMINO)ETHYL]ACETAMIDE MONOHYDROCHLORIDE is unique due to the combination of both the chlorophenoxy and diethylaminoethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
3482-74-4 |
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Molecular Formula |
C14H22Cl2N2O2 |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(diethylamino)ethyl]acetamide;hydrochloride |
InChI |
InChI=1S/C14H21ClN2O2.ClH/c1-3-17(4-2)10-9-16-14(18)11-19-13-7-5-12(15)6-8-13;/h5-8H,3-4,9-11H2,1-2H3,(H,16,18);1H |
InChI Key |
FIWBEGJXLDEFDE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)COC1=CC=C(C=C1)Cl.Cl |
Canonical SMILES |
CCN(CC)CCNC(=O)COC1=CC=C(C=C1)Cl.Cl |
3482-74-4 | |
Related CAS |
1223-36-5 (Parent) |
Origin of Product |
United States |
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